molecular formula C14H25NO4 B12439434 N-BOC-a-cyclohexylglycine, methyl ester CAS No. 169512-95-2

N-BOC-a-cyclohexylglycine, methyl ester

Cat. No.: B12439434
CAS No.: 169512-95-2
M. Wt: 271.35 g/mol
InChI Key: ABLGTTUCCPCVGX-UHFFFAOYSA-N
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Description

N-BOC-a-cyclohexylglycine, methyl ester is a chemical compound used in various fields such as pharmaceuticals, chemistry, and industrial applications. It is known for its role as an intermediate in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The compound’s structure includes a tert-butoxycarbonyl (BOC) group, which is a common protecting group for amines, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-a-cyclohexylglycine, methyl ester typically involves the protection of the amine group of a-cyclohexylglycine with a BOC group, followed by esterification. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to protect the amine group . The esterification can be achieved using methanol and trimethylchlorosilane (TMSCl) at room temperature, which offers mild reaction conditions and good yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reagent concentrations.

Mechanism of Action

The mechanism of action of N-BOC-a-cyclohexylglycine, methyl ester primarily involves its role as a protecting group for amines. The BOC group protects the amine from unwanted reactions during multi-step synthesis. The deprotection process involves the cleavage of the BOC group under acidic conditions, leading to the formation of the free amine . The molecular targets and pathways involved are related to the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BOC-a-cyclohexylglycine, methyl ester is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable in specific synthetic applications .

Properties

CAS No.

169512-95-2

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

methyl 2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H,15,17)

InChI Key

ABLGTTUCCPCVGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)OC

Origin of Product

United States

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